

Validating Structural Integrity of N-Methoxyoxan-4-amine: A Crystallographic Comparison Guide

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Compound of Interest

Compound Name: *N-Methoxyoxan-4-amine;hydrochloride*

CAS No.: 2305255-60-9

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Executive Summary

In the development of heterocyclic pharmacophores, N-Methoxyoxan-4-amine (4-(methoxyamino)tetrahydropyran) represents a critical building block, particularly for kinase inhibitors and peptidomimetics where the N-methoxy moiety serves as a bioisostere for hydroxamic acids or amides. However, the structural validation of N-alkoxyamines presents unique challenges due to nitrogen inversion barriers and the conformational flexibility of the oxane (tetrahydropyran) ring.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) for validating the structural integrity of N-Methoxyoxan-4-amine. While NMR is the standard for solution-state purity, we demonstrate why SC-XRD is the requisite "Gold Standard" for defining absolute configuration, bond metrics, and conformational locking in solid-state drug formulation.

Part 1: The Structural Challenge

The structural integrity of N-Methoxyoxan-4-amine hinges on three critical parameters that dictate its biological activity:

- The N–O Bond: Stability and length (typically 1.40–1.45 Å) are sensitive to electronic delocalization.
- Nitrogen Geometry: The N-methoxy group can adopt either a pyramidal or planar geometry depending on steric strain and crystal packing forces.
- Oxane Ring Conformation: Distinguishing between the stable chair conformation and high-energy boat/twist-boat forms is difficult in solution (NMR) due to rapid ring flipping.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of SC-XRD against high-field NMR (600 MHz) and Density Functional Theory (DFT) modeling for this specific molecular class.

Table 1: Comparative Efficacy for N-Methoxyoxan-4-amine Validation

Feature	X-ray Crystallography (SC-XRD)	Solution NMR (1H/13C/NOESY)	DFT Modeling (B3LYP/6-31G)*
Primary Output	Absolute 3D Structure (0.7–0.8 Å res)	Connectivity & Solution Dynamics	Theoretical Energy Minima
Conformational Analysis	Precise: Locks the oxane ring in its lowest energy solid-state conformation (usually Chair).	Averaged: Rapid ring flipping at RT blurs axial/equatorial distinctions.	Predictive: Hypothetical; requires experimental validation.
N–O Bond Validation	Direct Measurement: Yields precise bond lengths (e.g., 1.423(2) Å).	Indirect: Inferred from chemical shifts; no direct metric.	Calculated: Often overestimates bond stiffness.
Stereochemistry	Absolute: Unambiguous assignment of relative/absolute stereocenters.	Relative: Requires complex NOE constraints; prone to ambiguity.	N/A
Sample Requirement	Single Crystal (0.1–0.3 mm)	~5 mg in deuterated solvent	High-performance computing cluster
Throughput	Low (Days to Weeks)	High (Minutes to Hours)	Medium (Hours)

“

Expert Insight: While NMR is superior for assessing bulk purity, it fails to definitively resolve the N-inversion geometry of N-alkoxyamines. SC-XRD is the only method that provides a self-validating "snapshot" of the molecule in a lattice, confirming the N–O bond integrity without inferential leaps.

Part 3: Technical Protocol – The SC-XRD Validation Workflow

As a Senior Application Scientist, I recommend the following "Salt-Screening" protocol. N-Methoxyoxan-4-amine is often an oil or low-melting solid in its free base form. To ensure successful diffraction, we must rigidify the lattice via salt formation.

Phase 1: Crystallization Strategy (The "Salt Screen")

Objective: Create a crystalline lattice with strong intermolecular hydrogen bonds to lock the oxane ring.

- Reagents: HCl (ethereal), Oxalic acid, p-Toluenesulfonic acid (Tosylate).
- Method:
 - Dissolve 20 mg of N-Methoxyoxan-4-amine in minimal anhydrous ethanol.
 - Add stoichiometric equivalent (1:1) of acid.[1]
 - Vapor Diffusion: Place the solution in a small vial inside a larger jar containing a non-solvent (e.g., hexane or diethyl ether). Seal and leave undisturbed at 4°C.

Phase 2: Data Collection & Refinement

Protocol:

- Mounting: Select a defect-free crystal (approx.[2])

mm) using a cryo-loop and Paratone oil.

- Temperature: Collect data at 100 K using a Nitrogen cryostream.
 - Causality: Low temperature minimizes thermal ellipsoids, allowing precise determination of the N–O bond length and oxane ring puckering parameters.

- Source: Mo-K

(

Å) is preferred for resolution; Cu-K

is acceptable if the crystal is small and weakly diffracting.

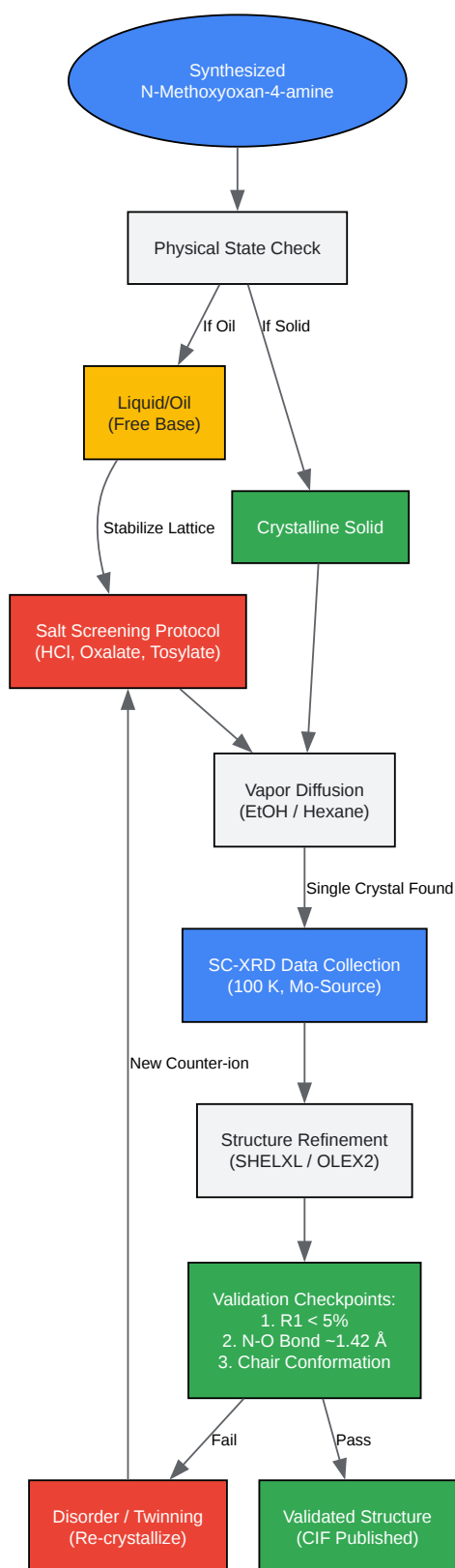
Phase 3: Validation Metrics (Self-Validating System)

To ensure the model is trustworthy, the final refinement must meet these criteria:

- R-factor ():
(indicates high agreement between model and observed electron density).
- Goodness of Fit (GoF): Value between 0.9 and 1.1.
- Displacement Parameters: No "non-positive definite" atoms; thermal ellipsoids should be spherical to slightly anisotropic, not elongated (which suggests disorder).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix and workflow for validating N-Methoxyoxan-4-amine, highlighting the critical "Go/No-Go" checkpoints.



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Figure 1: Strategic workflow for the structural validation of N-Methoxyoxan-4-amine, emphasizing the salt screening loop for liquid free bases.

Part 5: Expected Structural Parameters (The "Truth" Data)

When analyzing your X-ray data, the following geometric parameters serve as the benchmarks for structural integrity. Deviations from these ranges require chemical explanation (e.g., extreme steric strain).

- Bond Lengths:
 - N(amine)–O(methoxy): Expected range 1.40 – 1.44 Å. A length >1.48 Å may indicate cleavage or disorder.
 - C(oxane)–N(amine): Expected range 1.46 – 1.49 Å.
- Bond Angles:
 - C–N–O Angle: Typically 105° – 112°. A flatter angle (>115°) suggests character or strong hydrogen bonding engagement.
- Ring Conformation:
 - The oxane ring should exhibit a Chair conformation.
 - Cremer-Pople Parameters: The total puckering amplitude () should be close to 0.55–0.60 Å, with near 0° or 180° (ideal chair).

References

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